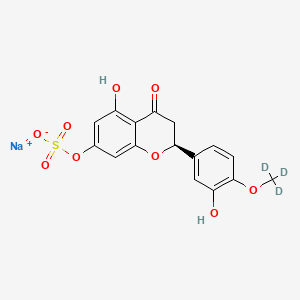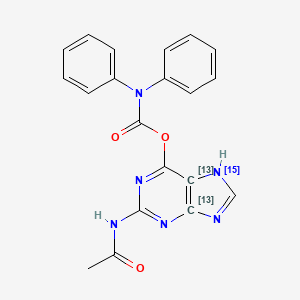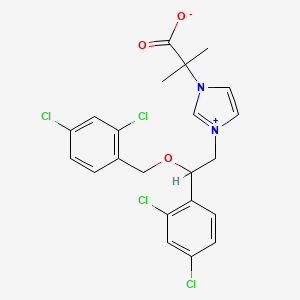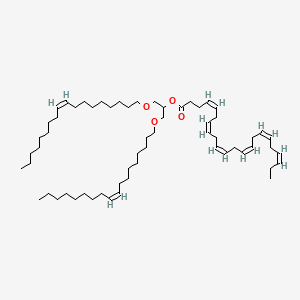
Beraprost-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beraprost-d3 is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin. It is primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. This compound is known for its vasodilatory, antiplatelet, and cytoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beraprost-d3 involves multiple steps. One practical synthesis route includes the preparation of a key intermediate, the tricyclic cyclopent[b]benzofuran core, from 2,6-dibromo-4-chlorophenol. The butyric side chain is introduced by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal . Another efficient synthesis method uses dicyclopentadiene as a starting material, with the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Beraprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. These intermediates often retain the core structure of the cyclopent[b]benzofuran ring.
Scientific Research Applications
Beraprost-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostacyclin analogues and their synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and its role in vasodilation and platelet aggregation.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Beraprost-d3 exerts its effects by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites. This reduction in calcium influx leads to the relaxation of smooth muscle cells and vasodilation . Additionally, this compound inhibits platelet aggregation, which contributes to its antiplatelet effects .
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with similar vasodilatory and antiplatelet effects.
Epoprostenol: A naturally occurring prostacyclin used in the treatment of pulmonary arterial hypertension.
Uniqueness of Beraprost-d3
This compound is unique due to its oral bioavailability and stability compared to other prostacyclin analogues. It has a longer half-life and can be administered orally, making it more convenient for patients .
Properties
Molecular Formula |
C24H30O5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3 |
InChI Key |
CTPOHARTNNSRSR-GCGWXSJGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


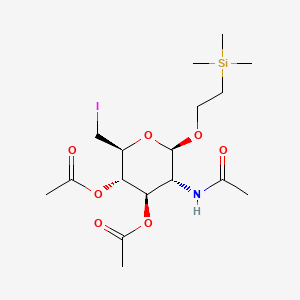
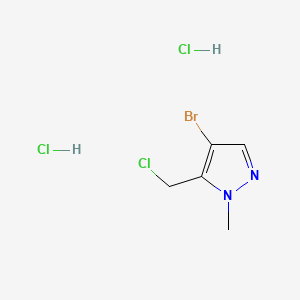
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
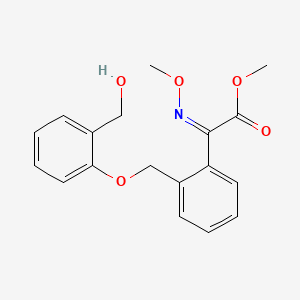
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
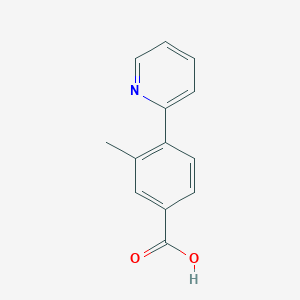
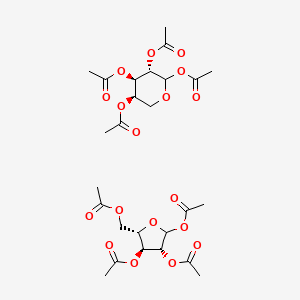
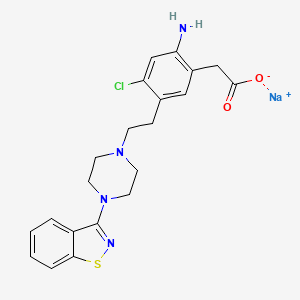
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
